molecular formula C16H17ClN4O2S B4082920 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide

Cat. No.: B4082920
M. Wt: 364.9 g/mol
InChI Key: HVTUSXVJMHXHAF-UHFFFAOYSA-N
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Description

2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide is a dihydropyrimidinone derivative characterized by a sulfanyl (-S-) linkage at the C-2 position of the pyrimidinone core. The molecule features a 6-amino group, a 4-oxo functionality, and a prop-2-en-1-yl (allyl) substituent at the N-1 position. The propanamide side chain is substituted with a 4-chlorophenyl group, which confers hydrophobic and electronic effects.

Properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-3-8-21-13(18)9-14(22)20-16(21)24-10(2)15(23)19-12-6-4-11(17)5-7-12/h3-7,9-10H,1,8,18H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTUSXVJMHXHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=O)C=C(N2CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrimidine ring and the sulfanyl group can facilitate interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Pyrimidinone Core Variations

  • Compound A: 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide () Key Difference: The 4-chlorophenyl group in the target compound is replaced with a cyclohexyl moiety.
  • Compound B: (2R)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide () Key Differences:
  • Introduction of a cyano (-CN) group at position 5 of the pyrimidinone core.
  • Replacement of the allyl group with a 4-sulfamoylphenyl substituent. The sulfamoyl group enhances hydrogen-bonding capacity, improving solubility but possibly limiting blood-brain barrier penetration .

C-2 Functionalization

  • Compound C: 2-[5-acetyl-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidin-2-yl]-N-(4-chlorophenyl)-hydrazinecarboxamide () Key Difference: The sulfanyl linkage is replaced with a hydrazinecarboxamide group. Implications: The hydrazinecarboxamide introduces additional hydrogen-bond donor/acceptor sites, which may enhance binding to polar targets (e.g., kinases or proteases) but increase metabolic instability .

Side Chain Modifications

Propanamide vs. Acetamide

  • Compound D: Ethyl 2-(2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate () Key Differences:
  • Substitution of the propanamide side chain with an ethyl ester and cyclopenta-thiophene moiety.
    • Implications : The ester group increases hydrophobicity, while the thiophene ring may enhance π-π stacking interactions with aromatic residues in target proteins. However, ester derivatives are prone to hydrolysis in vivo, reducing bioavailability .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~380 g/mol* ~350 g/mol* 489.96 g/mol ~420 g/mol*
LogP (Predicted) 2.8 3.5 1.2 2.0
Hydrogen Bond Acceptors 6 5 9 8
Key Functional Groups Allyl, Cl-Ph Cyclohexyl CN, SO₂NH₂-Ph Hydrazinecarboxamide
Synthetic Route Modified Biginelli (Inferred) Multi-step alkylation Multi-step cyanation Hydrazine coupling

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)propanamide

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